molecular formula C13H12BClN2O3 B11835032 (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid CAS No. 832694-87-8

(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid

Cat. No.: B11835032
CAS No.: 832694-87-8
M. Wt: 290.51 g/mol
InChI Key: YLKFFDKPNONIKG-UHFFFAOYSA-N
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Description

(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group. The unique structure of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:

    Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 3-chlorophenyl isocyanate with aniline under controlled conditions.

    Borylation: The ureido intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods: Industrial production of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, leading to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Phenyl derivatives.

Scientific Research Applications

(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst. This interaction facilitates the transfer of the aryl group from the boronic acid to the halide, resulting in the formation of a new carbon-carbon bond. The ureido and chlorophenyl groups provide additional functionalization, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.

    4-Chlorophenylboronic Acid: Similar to (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid but lacks the ureido group.

    3-Formylphenylboronic Acid: Contains a formyl group instead of the ureido group.

Uniqueness: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the ureido and chlorophenyl groups, which provide additional functionalization and reactivity compared to simpler boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

CAS No.

832694-87-8

Molecular Formula

C13H12BClN2O3

Molecular Weight

290.51 g/mol

IUPAC Name

[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid

InChI

InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18)

InChI Key

YLKFFDKPNONIKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O

Origin of Product

United States

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